Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide
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Overview
Description
Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide is a chemical compound with the molecular formula C5H4N3NaO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazine ring and a carbonyl group.
Mechanism of Action
Target of Action
The primary target of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide, also known as Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide or 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo-, sodium salt (1:1), is the 3CL protease . This enzyme plays a crucial role in the life cycle of certain viruses, including SARS-CoV-2 .
Mode of Action
This compound acts as an inhibitor of the 3CL protease . By binding to this enzyme, it prevents the virus from replicating within the host cell . This disruption in the viral life cycle helps to limit the spread of the virus within the body .
Biochemical Pathways
The compound affects the viral replication pathway . By inhibiting the 3CL protease, it prevents the cleavage of viral polyproteins, a necessary step for the production of new viral particles . This action disrupts the viral life cycle and helps to control the spread of the virus .
Pharmacokinetics
It is known to have a high solubility in water , which suggests that it may have good bioavailability
Result of Action
The inhibition of the 3CL protease by this compound results in a decrease in viral replication . This can lead to a reduction in the viral load within the body, helping to alleviate symptoms and potentially shorten the duration of the illness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, pH levels can impact the solubility and stability of the compound Additionally, the presence of other medications could potentially affect its efficacy through drug-drug interactions
Biochemical Analysis
Biochemical Properties
Pyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and herbicidal properties
Cellular Effects
It has been suggested that pyrazine derivatives may have significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide at different dosages in animal models have not been extensively studied. It is known that the toxicity and efficacy of a compound can vary significantly depending on the dosage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide typically involves the reaction of pyrazine-2,3-dione with nicotinamide. The process can be summarized in the following steps:
Reaction of pyrazine-2,3-dione with nicotinamide: This reaction yields 3,4-dihydropyrazine-2-amino-1-carboxylic acid.
Reaction with sodium carbonate: The 3,4-dihydropyrazine-2-amino-1-carboxylic acid is then reacted with sodium carbonate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet commercial demands. The reactions are typically carried out in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different pyrazine derivatives.
Reduction: Reduction reactions can convert it into other functionalized pyrazine compounds.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various cationic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals.
Scientific Research Applications
Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- Sodium pyrazine-2-carboxylate
- Sodium 3-carbamoylpyrazine-2-olate
- Sodium 3-hydroxypyrazine-2-carboxylate
Uniqueness
Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide is unique due to its specific structure, which includes both a pyrazine ring and a carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H3,6,8,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKLFFRIKMFDNO-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(=O)[NH-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N3NaO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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